REACTION_CXSMILES
|
[C-:1]#[N:2].[K+].[F:4][C:5]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([F:15])[C:6]=1[CH2:7]Br.C([O-])(O)=O.[Na+]>O.CN(C)C=O>[F:4][C:5]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[C:9]([F:15])[C:6]=1[CH2:7][C:1]#[N:2] |f:0.1,3.4|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CBr)C(=CC(=C1)OC)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (50 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (5×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC(=C1)OC)F)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |